molecular formula C8H13N3 B14382063 2-Ethyl-5,6-dimethylpyrimidin-4-amine CAS No. 90088-75-8

2-Ethyl-5,6-dimethylpyrimidin-4-amine

Katalognummer: B14382063
CAS-Nummer: 90088-75-8
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: TVVBLCCMAVXQJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-5,6-dimethylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,6-dimethylpyrimidin-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting from methyl cyanoacetate, urea, and sodium methylate, the compound can be synthesized through a series of cyclization and methylation reactions . Another method involves the addition of anhydrous methanol, malononitrile, and dry hydrogen chloride gas, followed by condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity while minimizing waste. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-5,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine compounds.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-5,6-dimethylpyrimidin-4-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethyl-5,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Ethyl-5,6-dimethylpyrimidin-4-amine include other aminopyrimidines, such as 2-amino-4,6-dimethylpyrimidine and 2,4-diamino-5-phenyl-6-ethylpyrimidine .

Uniqueness

What sets this compound apart from similar compounds is its unique substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other aminopyrimidines may not be as effective.

Eigenschaften

CAS-Nummer

90088-75-8

Molekularformel

C8H13N3

Molekulargewicht

151.21 g/mol

IUPAC-Name

2-ethyl-5,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C8H13N3/c1-4-7-10-6(3)5(2)8(9)11-7/h4H2,1-3H3,(H2,9,10,11)

InChI-Schlüssel

TVVBLCCMAVXQJK-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=C(C(=N1)N)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.